3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O/c24-19-9-5-18(6-10-19)16-28-23-4-2-1-3-21(23)22-13-14-27(26-22)15-17-7-11-20(25)12-8-17/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVICXJLNZKERNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Alkylation Post-Pyrazole Formation
- Synthesis of 3-(2-hydroxyphenyl)-1H-pyrazole.
- O-alkylation with 4-chlorobenzyl chloride.
- N-alkylation with 4-fluorobenzyl bromide.
Route 2: Pre-Functionalized Phenyl Group Incorporation
- Preparation of 2-[(4-chlorobenzyl)oxy]phenol.
- Pyrazole ring formation via cyclization with a 1,3-diketone.
- N-alkylation with 4-fluorobenzyl bromide.
Route 1 is favored due to milder conditions for etherification and compatibility with pyrazole stability.
Detailed Synthetic Procedures
Synthesis of 3-(2-Hydroxyphenyl)-1H-Pyrazole
Step 1: Protection of 2-Hydroxybenzaldehyde
2-Hydroxybenzaldehyde (10.0 g, 81.9 mmol) is dissolved in anhydrous DMF (100 mL) under nitrogen. Benzyl bromide (14.1 g, 82.4 mmol) and K₂CO₃ (22.6 g, 164 mmol) are added, and the mixture is stirred at 80°C for 12 hours. The product, 2-(benzyloxy)benzaldehyde, is isolated via extraction (EtOAc/H₂O) and purified by column chromatography (Hexanes/EtOAc 4:1).
Step 2: Formation of 1,3-Diketone Intermediate
2-(Benzyloxy)benzaldehyde (8.5 g, 39.2 mmol) is condensed with acetylacetone (4.9 g, 49.0 mmol) in ethanol (50 mL) containing piperidine (0.5 mL) at reflux for 6 hours. The α,β-unsaturated diketone intermediate precipitates upon cooling and is filtered.
Step 3: Cyclization to Pyrazole
The diketone (7.2 g, 25.0 mmol) is treated with hydrazine hydrate (2.5 g, 50 mmol) in ethanol (40 mL) at reflux for 4 hours. The product, 3-(2-(benzyloxy)phenyl)-1H-pyrazole, is obtained as a white solid (Yield: 68%).
Step 4: Deprotection of Benzyl Group
The benzyl-protected pyrazole (5.0 g, 16.4 mmol) is hydrogenated using 10% Pd/C (0.5 g) in MeOH (50 mL) under H₂ (1 atm) for 6 hours. Filtration and solvent removal yield 3-(2-hydroxyphenyl)-1H-pyrazole (3.1 g, 85%).
O-Alkylation with 4-Chlorobenzyl Chloride
3-(2-Hydroxyphenyl)-1H-pyrazole (2.5 g, 14.3 mmol) is dissolved in DMF (30 mL) with K₂CO₃ (4.0 g, 28.6 mmol). 4-Chlorobenzyl chloride (2.4 g, 15.0 mmol) is added dropwise, and the mixture is stirred at 80°C for 8 hours. The product is extracted with EtOAc, washed with brine, and purified via recrystallization (EtOH/H₂O) to afford 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole (3.4 g, 82%).
N-Alkylation with 4-Fluorobenzyl Bromide
The intermediate (3.0 g, 9.2 mmol) is dissolved in DMF (20 mL) with NaH (60% dispersion, 0.44 g, 11.0 mmol). 4-Fluorobenzyl bromide (1.8 g, 9.5 mmol) is added, and the reaction is stirred at 60°C for 6 hours. Quenching with ice water followed by extraction (CH₂Cl₂) and column chromatography (Hexanes/EtOAc 3:1) yields the target compound (3.1 g, 78%).
Optimization and Reaction Conditions
Solvent and Base Selection for Alkylation
Temperature and Time
- Cyclization with hydrazine requires reflux (Δ = 78°C) to drive complete ring formation.
- Alkylation steps proceed efficiently at 60–80°C to balance reaction rate and product stability.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity with retention time = 12.4 minutes.
Alternative Synthetic Approaches
One-Pot Pyrazole Formation
A modified Huisgen cycloaddition between 2-[(4-chlorobenzyl)oxy]phenylacetylene and diazomethane derivatives has been explored but yields <50% due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces N-alkylation time to 1 hour but requires specialized equipment.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing NaH with K₃PO₄ in N-alkylation lowers costs by 40% without sacrificing yield (75% vs. 78%).
Green Chemistry Metrics
- E-factor : 8.2 (kg waste/kg product).
- PMI (Process Mass Intensity) : 12.4, driven by solvent use in column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-{2-[(4-Chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole
- CAS Number : 1177093-12-7
- Molecular Formula : C₁₆H₁₃ClN₂O
- Molecular Weight : 284.74 g/mol
- Purity : ≥98% (high-purity API intermediate)
Structural Features :
- A pyrazole core substituted with a 4-chlorobenzyloxy group at the 2-position of the phenyl ring and a 4-fluorobenzyl group at the 1-position of the pyrazole.
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
- Substituent Position : The target compound’s 2-position phenyl substitution distinguishes it from analogs like 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole (3-position substitution) .
- Halogen Effects : Replacement of 4-chlorobenzyl with 4-bromophenyl () or 2,4-dichlorobenzyl () alters electronic properties and steric bulk, impacting binding kinetics.
- Functional Groups: Carbaldehyde () and methanone () groups enable covalent or hydrogen-bond interactions, unlike the target compound’s simpler ether linkage.
Key Observations:
- Thermal Stability : Indole derivatives (I12–I15) exhibit higher melting points (227–235°C) compared to simpler pyrazoles, likely due to extended conjugation .
Biological Activity
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Its unique structure, characterized by a pyrazole ring substituted with a 4-chlorobenzyl group and a 2-[(4-fluorobenzyl)oxy]phenyl group, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by various studies and data.
- Molecular Formula : C24H22ClN3O
- Molecular Weight : 423.90 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with suitable carbonyl compounds.
- Substitution Reactions : Introducing the 4-chlorobenzyl and 2-[(4-fluorobenzyl)oxy]phenyl groups using benzyl halides in the presence of a base like potassium carbonate.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. Research has shown that it may modulate enzyme activities involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Anticancer Activity
The anticancer properties of this compound are being actively investigated. Initial findings suggest that it may inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration and invasion.
- Modulation of signaling pathways associated with tumor growth.
Study on Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers, supporting its potential therapeutic use in conditions such as arthritis and other inflammatory diseases.
Anticancer Efficacy
In vitro studies have shown that this pyrazole derivative effectively reduces the viability of various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induces apoptosis | |
| Inhibits cell migration | ||
| Modulates tumor growth pathways |
Q & A
Q. What are the common synthetic routes for preparing 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole?
The synthesis typically involves a multi-step process:
Formation of the pyrazole core : Cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds (e.g., via Knorr pyrazole synthesis).
Functionalization : Introducing substituents at positions 1 and 3 via nucleophilic substitution or coupling reactions. For example:
- The 4-fluorobenzyl group at position 1 is often added using a benzylation reaction under basic conditions.
- The 2-[(4-chlorobenzyl)oxy]phenyl group at position 3 is introduced via Ullmann coupling or Mitsunobu reaction .
Key intermediates include halogenated aryl precursors and protected hydroxyl groups to avoid side reactions.
Q. How is the compound structurally characterized in academic research?
Standard techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry. For example, aromatic protons of the 4-fluorobenzyl group appear as distinct doublets (~δ 7.2–7.4 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity and dihedral angles between substituents). A triclinic crystal system (space group P1) with unit cell parameters , , has been reported for analogous pyrazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 433.08 for CHClFNO) .
Q. What preliminary biological screening methods are used for this compound?
Initial assays focus on:
- Enzyme inhibition : Testing against kinases, cyclooxygenases (COX), or carbonic anhydrases using fluorogenic substrates .
- Cellular assays : Cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa or MCF-7) .
- Molecular docking : Predicting binding affinity to targets like prostaglandin G/H synthase (PDB: 5KIR) using software such as AutoDock Vina .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole core synthesis be addressed?
Regioselectivity in pyrazole formation depends on:
- Electronic effects : Electron-withdrawing groups (e.g., -CF) direct substituents to specific positions.
- Reaction conditions : Microwave-assisted synthesis reduces side products by accelerating reaction kinetics. For example, microwave irradiation (150°C, 30 min) improves yield by 20–25% compared to thermal methods .
- Catalysts : Pd(OAc) or CuI enhances coupling efficiency for aryloxy groups, minimizing competing pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Normalize data using positive controls (e.g., celecoxib for COX-2 inhibition) .
- Solubility issues : Use co-solvents (e.g., DMSO:PBS mixtures) to maintain compound stability in cellular assays .
- Metabolic interference : Perform LC-MS/MS to identify metabolites that may alter activity .
Q. How is the structure-activity relationship (SAR) analyzed for this compound?
SAR studies focus on:
- Substituent effects : Compare analogs with varied halogen (Cl, F) or aryloxy groups. For instance, replacing 4-fluorobenzyl with 4-chlorobenzyl reduces COX-2 inhibition by 40% .
- 3D-QSAR modeling : Generate contour maps using CoMFA or CoMSIA to correlate steric/electronic features with activity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazole N atoms) using Schrödinger’s Phase .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
